N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a dihydrothiadiazine ring system. The 5-chloro-2-methylphenyl substituent contributes to lipophilicity, while the phenyl group at position 4 of the thiadiazine ring may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-15-9-10-16(22)12-18(15)24-20(27)13-25-14-26(17-6-3-2-4-7-17)21-19(30(25,28)29)8-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUBJDUKZGWLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrido-thiadiazine core that is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrido-thiadiazine structure. For instance, derivatives of this compound have shown moderate to high activity against various human cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 | 9 - 42 | Significant growth inhibition |
| MCF-7 | 25 - 83 | Moderate growth inhibition |
| HeLa | 25 - 97 | Moderate growth inhibition |
These findings indicate that the presence of a substituted phenyl moiety enhances the anticancer activity of the compound .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell division and apoptosis.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at the G1/S phase.
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
-
Study on HCT-116 Cells : A derivative exhibited an IC50 value of 9 µM, indicating potent activity against colon cancer cells.
"Compounds with a mono or tri-substituted phenyl moiety demonstrated significant anticancer activity" .
- Study on HeLa Cells : Another derivative showed an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for cervical cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Structural Analogues
N-(5-Chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (MFCD02048897) Core Structure: 1,2,4-triazole ring instead of pyrido-thiadiazine. Substituents: Methoxy group at position 2 of the phenyl ring (vs. methyl in the target compound) and a pyridinyl-triazole system.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Core Structure: Thieno-pyrimidine fused with a thiadiazole. Substituents: p-Tolyl group and sulfanyl linkage. Properties: The thieno-pyrimidine core may enhance planar stacking interactions, while the sulfanyl group (vs. sulfone in the target) reduces oxidative stability .
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide
- Core Structure : 1,3,4-thiadiazole with dihydro modifications.
- Substituents : Acetamide and phenyl groups.
- Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus, suggesting thiadiazole derivatives’ relevance in antimicrobial drug design .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
